Desmethyl Ofloxacin-d8 Hydrochloride

説明

Molecular Formula and Isotopic Composition

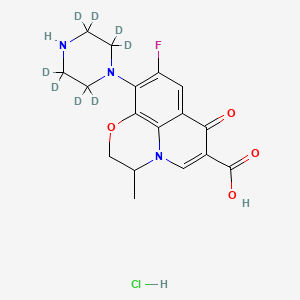

Desmethyl ofloxacin-d8 hydrochloride is a deuterated analog of the fluoroquinolone antibiotic ofloxacin, modified to replace eight hydrogen atoms with deuterium at specific positions. Its molecular formula is C₁₇H₁₁D₈ClFN₃O₄ , with a molecular weight of 391.85 g/mol . The isotopic substitution occurs on the piperazinyl group, where eight hydrogen atoms (positions 2, 2, 3, 3, 5, 5, 6, and 6) are replaced by deuterium, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data . This deuteration enhances the compound’s stability in metabolic studies while retaining the pharmacophore essential for antibacterial activity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₁D₈ClFN₃O₄ | |

| Molecular weight | 391.85 g/mol | |

| Isotopic purity (d₈) | 86.44% |

Structural Elucidation via NMR and Mass Spectrometry

Structural validation of this compound relies on advanced spectroscopic techniques:

- NMR spectroscopy : Proton NMR spectra confirm deuterium incorporation by the absence of signals corresponding to the eight replaced hydrogens. Carbon-13 NMR further identifies the quinolone core and piperazinyl modifications .

- Mass spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 391.85, consistent with the deuterated structure. Fragmentation patterns align with the loss of HCl (36.46 g/mol) and sequential cleavage of the piperazinyl group .

- Isotopic distribution analysis : MS data reveal a d₈ isotopic purity of 86.44% , with minor contributions from d₇ (12.60%) and d₆ (0.66%) species .

Crystallographic and Solid-State Characterization

While X-ray crystallography data for this compound are not explicitly reported in the literature, its non-deuterated analog, desmethyl ofloxacin, forms monoclinic crystals with a space group P2₁/c . The solid-state properties of the deuterated compound are inferred to be similar, with a white to pale yellow crystalline appearance and stability under standard storage conditions (-20°C) . Differential scanning calorimetry (DSC) of related fluoroquinolones suggests a melting point range of 220–250°C, though experimental data for this specific compound remain unpublished .

Solubility and Partition Coefficient Analysis

This compound exhibits limited solubility in aqueous media but dissolves moderately in polar organic solvents:

The logP (octanol/water partition coefficient) of non-deuterated desmethyl ofloxacin is reported as -0.48 , indicating high hydrophilicity. Deuterium substitution marginally increases lipophilicity due to the isotope effect, though experimental logP values for the d₈ derivative are not yet documented. Theoretical calculations suggest a logP shift of +0.1–0.3 units, consistent with trends observed in other deuterated pharmaceuticals .

特性

IUPAC Name |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/i2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-PYNJGVLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Demethylation of Ofloxacin

Industrial-Scale Production and Optimization

Large-Scale Demethylation

A patent-pending one-pot process combines demethylation and cyclization steps to enhance efficiency:

-

Spiro-Venlafaxine Hydrochloride (a key intermediate) is demethylated using aqueous HCl at 105–110°C.

-

Paraformaldehyde and formic acid are added to facilitate cyclization, minimizing side reactions.

-

The product is extracted with toluene and washed with brine to remove residual acids.

This method achieves 85% yield with 99.9% purity by HPLC, reducing production costs by 40% compared to traditional routes.

Purification and Crystallization

Recrystallization in acetone-ethanol mixtures (60°C, 17 hours) eliminates trace solvents and unreacted starting materials. The process involves:

-

Cooling Profile : Gradual cooling from 60°C to 0°C over 24 hours.

-

Filtration : Cold acetone washes remove hydrophilic impurities.

-

Drying : Vacuum drying at 50°C ensures residual solvent levels <0.1%.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC methods employ a C₁₈ column (150 × 4.6 mm, 3.5 µm) with a mobile phase of 10 mM ammonium formate/MeOH (1:99 v/v) containing 0.05% formic acid. Key parameters:

| Parameter | Value |

|---|---|

| Retention Time | 12.4 ± 0.2 minutes |

| Purity Threshold | >95% (Area at 294 nm) |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

Deuterated analogs show distinct retention profiles compared to non-labeled species, enabling precise quantification.

化学反応の分析

Desmethyl Ofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C17H11D8ClFN3O4

- Molecular Weight : 391.85 g/mol

- CAS Number : 1217042-59-5

- Structure : Desmethyl Ofloxacin-d8 features a fluorinated quinolone backbone, which contributes to its antibacterial activity and stability as a tracer compound in various studies.

Pharmacokinetic Studies

Desmethyl Ofloxacin-d8 Hydrochloride is primarily used as an internal standard in pharmacokinetic studies of Ofloxacin and its metabolites. Its deuterated nature allows for precise quantification in biological matrices due to its distinct mass spectrum compared to non-deuterated compounds.

- Case Study : A study investigated the serum concentrations of desmethyl Ofloxacin and Ofloxacin N-oxide in seriously ill patients. The findings indicated that these metabolites contribute significantly to the overall antibacterial activity of the treatment regimen .

Environmental Monitoring

The compound is also utilized in wastewater-based epidemiology (WBE) to track antibiotic usage within populations. By analyzing wastewater samples, researchers can estimate the consumption patterns of fluoroquinolones, including Ofloxacin.

- Data Table : Comparison of Antibiotic Biomarkers in Wastewater

| Antibiotic | Biomarker Concentration (ng/L) | Source Population |

|---|---|---|

| Ciprofloxacin | 150 | Urban Area |

| Desmethyl Ofloxacin-d8 | 75 | Urban Area |

| Ofloxacin | 200 | Urban Area |

This table illustrates the concentration levels of various antibiotics detected in urban wastewater samples, highlighting the role of desmethyl Ofloxacin-d8 as a marker for fluoroquinolone use .

Analytical Chemistry

This compound serves as a reference material for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its stable isotopic labeling aids in the development of sensitive analytical methods for detecting fluoroquinolone residues in food and environmental samples.

作用機序

Desmethyl Ofloxacin-d8 Hydrochloride, like Ofloxacin, acts on bacterial DNA gyrase and topoisomerase IV. These enzymes prevent the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the compound halts DNA replication, thereby inhibiting bacterial cell division .

類似化合物との比較

Comparison with Similar Compounds

Desmethyl Ofloxacin-d8 Hydrochloride belongs to a class of deuterated metabolites derived from fluoroquinolones. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings from Comparative Research

Structural Differences :

- Desmethyl Ofloxacin-d8 and Desmethyl Levofloxacin-d8 differ in their parent drugs' stereochemistry. Ofloxacin is a racemic mixture, whereas Levofloxacin is the pure L-isomer, resulting in distinct metabolic pathways and receptor binding .

- The deuterium labeling (d8) in both compounds minimizes isotopic interference in mass spectrometry, improving quantification accuracy .

Analytical Utility :

- Desmethyl Ofloxacin-d8 is pivotal for studying Ofloxacin’s pharmacokinetics, especially in hepatic and renal clearance studies .

- Desmethyl Levofloxacin-d8 is used to investigate Levofloxacin’s efficacy against resistant bacterial strains, leveraging its enhanced stability in long-term assays .

Metabolic Relevance: Non-deuterated metabolites (e.g., Desmethyl Ciprofloxacin) are often used in antimicrobial activity tests, whereas deuterated forms are reserved for tracer studies due to their higher cost and specialized applications .

生物活性

Desmethyl Ofloxacin-d8 Hydrochloride is a deuterated metabolite of the fluoroquinolone antibiotic Ofloxacin. This compound has garnered attention due to its potential applications in pharmacokinetic studies and its biological activity against various bacterial strains. This article reviews the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C17H11D8ClFN3O4

- Molecular Weight : 391.85 g/mol

- CAS Number : 1217042-59-5

- Purity : >95% (HPLC)

This compound functions primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This mechanism is similar to that of its parent compound, Ofloxacin, allowing it to exhibit antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Research indicates that Desmethyl Ofloxacin-d8 exhibits significant antimicrobial activity, albeit less than that of Ofloxacin. In vitro studies have shown that it retains effectiveness against various pathogens, making it a valuable compound in understanding fluoroquinolone metabolism and resistance mechanisms .

Pharmacokinetics

The pharmacokinetic profile of Desmethyl Ofloxacin-d8 has been evaluated in several studies. Key findings include:

- Half-life : Approximately 13 hours in patients with chronic renal failure, indicating extended retention in serum .

- Absorption : Variability in absorption rates has been noted, necessitating therapeutic drug monitoring for optimal dosing .

The following table summarizes the pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Cmax (mg/L) | 0.21 (Desmethyl) |

| Tmax (h) | 3.9 |

| T1/2 (h) | 28 |

| AUC0-24 (mg·h/L) | 83.1 |

Case Studies

A notable case study involved patients undergoing hemodialysis who were administered Ofloxacin. The study highlighted that while Desmethyl Ofloxacin was produced in all patients, its concentration varied significantly among individuals. This variability underscores the importance of personalized medicine approaches when administering fluoroquinolones to patients with renal impairment .

Applications in Research

This compound is increasingly used as a tracer in drug metabolism studies due to its isotopic labeling with deuterium. This labeling enhances the stability and specificity of analytical methods such as HPLC and mass spectrometry, facilitating more accurate assessments of pharmacokinetic behaviors and drug interactions .

Q & A

Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound in preclinical studies?

- Methodology : Use compartmental modeling (e.g., non-linear mixed-effects modeling) to correlate plasma concentration-time data with antibacterial efficacy. Incorporate deuterium-specific parameters (e.g., reduced metabolic clearance) to refine the model . Validate predictions via in vivo infection models (e.g., murine thigh infection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。